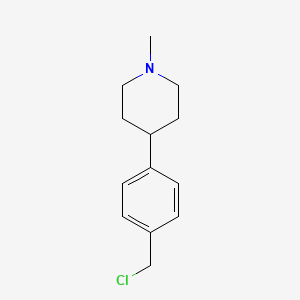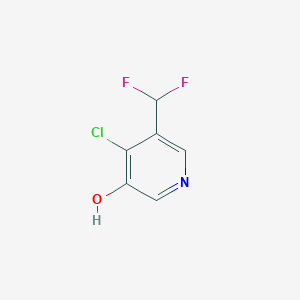
4-Chloro-5-(difluoromethyl)pyridin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-5-(difluoromethyl)pyridin-3-ol is a chemical compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a chloro group at the fourth position, a difluoromethyl group at the fifth position, and a hydroxyl group at the third position on the pyridine ring. The incorporation of fluorine atoms into organic molecules often imparts unique chemical and biological properties, making such compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-(difluoromethyl)pyridin-3-ol typically involves the introduction of the chloro and difluoromethyl groups onto the pyridine ring. One common method involves the chlorination of a suitable pyridine precursor followed by the introduction of the difluoromethyl group through a difluoromethylation reaction. The hydroxyl group can be introduced through a subsequent hydroxylation step.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing catalysts and specific reaction conditions to ensure efficient production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis.
化学反应分析
Types of Reactions: 4-Chloro-5-(difluoromethyl)pyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to form a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of 4-chloro-5-(difluoromethyl)pyridin-3-one.
Reduction: Formation of 5-(difluoromethyl)pyridin-3-ol.
Substitution: Formation of 4-amino-5-(difluoromethyl)pyridin-3-ol or 4-thio-5-(difluoromethyl)pyridin-3-ol.
科学研究应用
4-Chloro-5-(difluoromethyl)pyridin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a potential pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: Utilized in the development of agrochemicals, such as herbicides and insecticides, due to its unique chemical properties.
作用机制
The mechanism of action of 4-Chloro-5-(difluoromethyl)pyridin-3-ol depends on its specific application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of certain pathways. The presence of the difluoromethyl group can enhance the compound’s binding affinity and selectivity for its target, thereby increasing its potency and efficacy.
相似化合物的比较
4-Chloro-5-(difluoromethyl)pyridin-3-ol can be compared with other similar compounds, such as:
4-Chloro-3-(trifluoromethyl)pyridine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
5-Chloro-2-(difluoromethyl)pyridine: Similar structure but with the chloro and difluoromethyl groups at different positions.
3-Chloro-5-(difluoromethyl)pyridin-2-ol: Similar structure but with the hydroxyl group at a different position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chloro and difluoromethyl groups on the pyridine ring can enhance its stability and lipophilicity, making it a valuable compound for various applications.
属性
分子式 |
C6H4ClF2NO |
|---|---|
分子量 |
179.55 g/mol |
IUPAC 名称 |
4-chloro-5-(difluoromethyl)pyridin-3-ol |
InChI |
InChI=1S/C6H4ClF2NO/c7-5-3(6(8)9)1-10-2-4(5)11/h1-2,6,11H |
InChI 键 |
JFWOMMDOTKYKDD-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(C=N1)O)Cl)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


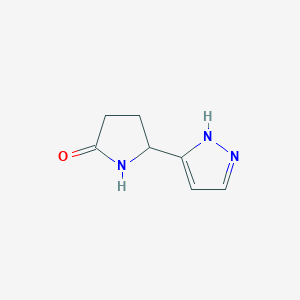




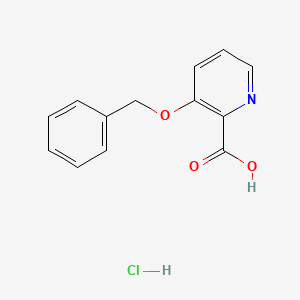


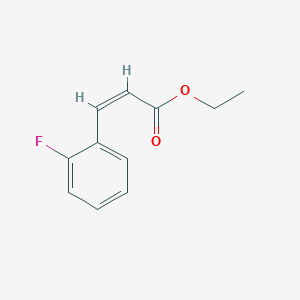
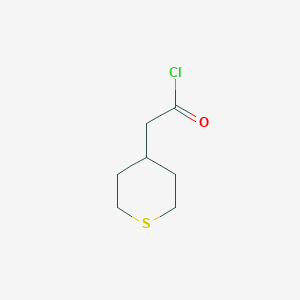
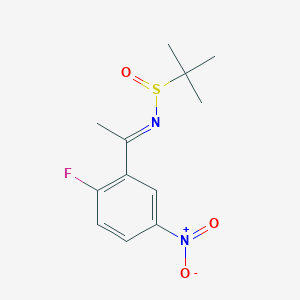

![Imidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde](/img/structure/B15222338.png)
